molecular formula C12H14F3N3O4 B2695760 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1240594-69-7

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B2695760
CAS No.: 1240594-69-7
M. Wt: 321.256
InChI Key: VVVFMWMUDSTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.

    Protection and Deprotection Steps: The 2-methylpropan-2-yl group is often used as a protecting group for the amino functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-methylpyrimidine-5-carboxylic acid
  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-chloropyrimidine-5-carboxylic acid
  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-bromopyrimidine-5-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)17-5-7-16-4-6(9(19)20)8(18-7)12(13,14)15/h4H,5H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFMWMUDSTKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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